molecular formula C18H28N2O8 B13638418 Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester

Cat. No.: B13638418
M. Wt: 400.4 g/mol
InChI Key: HZDCTRJVURFFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester is a compound used primarily in peptide synthesis. It is a derivative of L-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with tert-butyl. The compound also contains an N-hydroxysuccinimide ester, which is a reactive group used to facilitate the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, typically in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM), at room temperature.

    Hydrolysis: Acidic or basic aqueous solutions, at elevated temperatures.

    Deprotection: Trifluoroacetic acid (TFA) in DCM, at room temperature

Major Products Formed

Scientific Research Applications

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The primary mechanism of action of Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and facilitates the coupling of the compound with amines to form stable amide bonds. This reactivity is exploited in peptide synthesis and bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-glutamic acid 5-tert-butyl ester: Similar structure but lacks the N-hydroxysuccinimide ester group.

    Boc-L-glutamic acid alpha-tert-butyl ester: Similar structure but with different esterification position.

    Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester: Similar structure but with different esterification position

Uniqueness

Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester is unique due to the presence of both the Boc-protected amino group and the N-hydroxysuccinimide ester group. This combination allows for selective reactions and high reactivity in peptide synthesis and bioconjugation applications .

Properties

IUPAC Name

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDCTRJVURFFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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